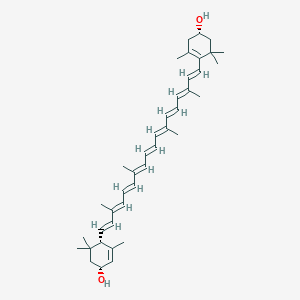

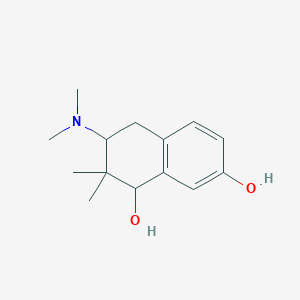

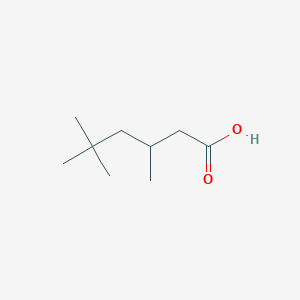

![molecular formula C28H20N4O12 B010787 Tetranitrocalix[4]arene CAS No. 109051-62-9](/img/structure/B10787.png)

Tetranitrocalix[4]arene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetranitrocalix[4]arene is a macrocyclic compound that belongs to the calixarene family. It is a tetranitro-substituted derivative of calix[4]arene, which is a cyclic molecule composed of four phenolic units linked by methylene bridges. Tetranitrocalix[4]arene has been widely studied for its potential applications in various fields, including analytical chemistry, material science, and biomedicine.

Applications De Recherche Scientifique

Tetranitrocalix[4]arene has been extensively studied for its potential applications in various scientific fields. In analytical chemistry, it has been used as a selective sensor for the detection of metal ions, such as copper and mercury. In material science, it has been used as a building block for the synthesis of functionalized materials, such as dendrimers and polymers. In biomedicine, it has been investigated for its potential as an anti-cancer agent and as a drug delivery system.

Mécanisme D'action

The mechanism of action of tetranitrocalix[4]arene is not fully understood, but it is believed to involve the formation of inclusion complexes with target molecules. The tetranitrocalix[4]arene molecule has a hydrophobic cavity that can accommodate guest molecules of appropriate size and shape. The inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecules, such as their solubility and reactivity.

Effets Biochimiques Et Physiologiques

Tetranitrocalix[4]arene has been shown to exhibit cytotoxicity towards cancer cells in vitro. It has also been investigated for its potential to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II. However, the exact biochemical and physiological effects of tetranitrocalix[4]arene are still under investigation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of tetranitrocalix[4]arene is its selectivity towards certain target molecules. This makes it a useful tool for the detection and separation of specific compounds in complex mixtures. However, its limited solubility and potential toxicity towards living cells can be a limitation for some applications.

Orientations Futures

Future research on tetranitrocalix[4]arene could focus on the development of new synthetic methods to improve its yield and purity. It could also explore its potential as a drug delivery system for targeted cancer therapy. Additionally, the use of tetranitrocalix[4]arene in the development of new functional materials, such as sensors and catalysts, could be an interesting avenue for future research.

Méthodes De Synthèse

The synthesis of tetranitrocalix[4]arene involves the nitration of calix[4]arene with a mixture of nitric and sulfuric acids. The reaction is typically carried out at low temperature and requires careful control of the reaction conditions to prevent over-nitration or decomposition of the product. The resulting tetranitrocalix[4]arene is a yellow crystalline solid that is sparingly soluble in most organic solvents.

Propriétés

Numéro CAS |

109051-62-9 |

|---|---|

Nom du produit |

Tetranitrocalix[4]arene |

Formule moléculaire |

C28H20N4O12 |

Poids moléculaire |

604.5 g/mol |

Nom IUPAC |

5,11,17,23-tetranitropentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |

InChI |

InChI=1S/C28H20N4O12/c33-25-13-1-14-6-22(30(39)40)8-16(26(14)34)3-18-10-24(32(43)44)12-20(28(18)36)4-19-11-23(31(41)42)9-17(27(19)35)2-15(25)7-21(5-13)29(37)38/h5-12,33-36H,1-4H2 |

Clé InChI |

FEWUPZXDXAWOFQ-UHFFFAOYSA-N |

SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

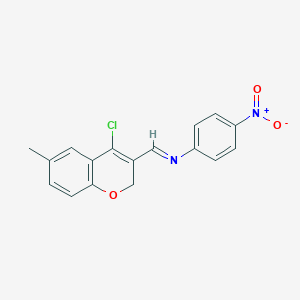

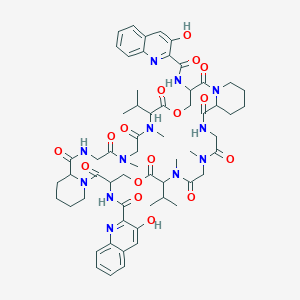

![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)

![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)